Product packaging for Silane, 9,10-anthracenediylbis[triethoxy-(Cat. No.:CAS No. 132877-71-5)

Silane, 9,10-anthracenediylbis[triethoxy-

Cat. No.: B1601829
CAS No.: 132877-71-5
M. Wt: 502.7 g/mol
InChI Key: UKHSZDXIPCKSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Organosilane Chemistry in Hybrid Material Systems

Organosilane chemistry has evolved significantly, becoming a cornerstone in the development of hybrid materials. researchgate.netspast.org Organosilanes are compounds that feature both organic functionalities and silicon-based hydrolyzable groups, such as alkoxy groups, within the same molecule. researchgate.netspast.orgmdpi.com This dual nature allows them to act as molecular bridges between organic polymers and inorganic materials, enhancing compatibility and creating materials with superior properties. spast.org

The primary reactions of organosilanes involve the hydrolysis of the alkoxy groups to form reactive silanols (Si-OH), followed by condensation to create stable siloxane (Si-O-Si) networks. researchgate.netspast.org This sol-gel process is a versatile method for creating robust silica-based frameworks. The organic component of the silane (B1218182) can be tailored to introduce a vast array of functionalities, leading to applications as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.netsigmaaldrich.com

In recent years, the focus has shifted towards creating organosilanes with specific electronic or photophysical functions, moving beyond their traditional role as simple linkers. This has led to the development of complex organosilane architectures, including those with integrated chromophores and electronically active moieties for advanced applications. researchgate.netresearchgate.netmdpi.com The development of hyperbranched polymers based on organosilanes further highlights the trend towards creating materials with intricate, three-dimensional structures and a high density of functional groups. researchgate.netmdpi.com

Significance of the Anthracene (B1667546) Moiety in Functional Materials Design

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a cornerstone in the design of functional organic materials. wikipedia.orgnumberanalytics.com Its planar structure and extended π-conjugated system are responsible for its characteristic strong blue fluorescence and its utility as an organic semiconductor. wikipedia.orgnumberanalytics.comnih.gov These properties have led to its widespread investigation and use in a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and scintillators for detecting radiation. numberanalytics.combeilstein-journals.orgresearchgate.net

The reactivity of anthracene is typically centered at the 9 and 10 positions, which are the most electron-rich and sterically accessible sites. numberanalytics.commdpi.com This allows for the straightforward introduction of various substituents to tune its electronic and photophysical properties. For instance, attaching electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, thereby changing the emission color and charge transport characteristics. rsc.orgbohrium.com Furthermore, the introduction of bulky substituents at these positions can prevent intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. researchgate.netmdpi.com The ability to undergo reversible photodimerization is another intriguing property of some anthracene derivatives, opening possibilities for applications in optical data storage and molecular switches. mdpi.com

Positioning of Silane, 9,10-anthracenediylbis[triethoxy- within Contemporary Organosilicon Research

Silane, 9,10-anthracenediylbis[triethoxy- is a prime example of a molecule that strategically combines the key features of both organosilane and anthracene chemistry. By bridging the 9 and 10 positions of the anthracene core with triethoxysilane (B36694) groups, this molecule is designed to integrate the luminescent and semiconducting properties of anthracene directly into a stable, cross-linkable silica (B1680970) network.

In the context of contemporary organosilicon research, this compound is positioned at the intersection of functional hybrid materials and molecular electronics. researchgate.netnih.gov Research in this area is driven by the goal of creating processable materials with tailored optoelectronic properties. The triethoxy groups are hydrolytically sensitive and can undergo sol-gel processing to form a solid-state material where the anthracene units are covalently incorporated. This approach offers several potential advantages over simply blending anthracene derivatives into a polymer matrix, including improved thermal stability, better morphological control, and enhanced photophysical stability by preventing aggregation-induced quenching. koreascience.kr

The synthesis of such molecules typically involves the reaction of a di-functionalized anthracene precursor, such as 9,10-dibromoanthracene (B139309) or 9,10-dilithioanthracene, with a suitable triethoxysilane-containing reagent. semanticscholar.org The resulting molecule can then serve as a versatile building block for a new generation of hybrid materials.

Scope and Research Objectives for Anthracene-Silane Hybrid Systems

The overarching research objective for anthracene-silane hybrid systems, including Silane, 9,10-anthracenediylbis[triethoxy-], is to develop advanced materials with precisely controlled properties for specific applications. Key research directions and goals include:

Development of Novel Luminescent Materials: A primary goal is the creation of highly efficient and stable blue-emitting materials for OLEDs and solid-state lighting. By incorporating the anthracene chromophore into a rigid silica matrix, it is possible to suppress non-radiative decay pathways and enhance the quantum yield of fluorescence. researchgate.netkoreascience.kr

Fabrication of Organic-Inorganic Hybrid Sensors: The fluorescence of the anthracene moiety can be sensitive to its local environment. This opens up possibilities for creating chemical sensors where the presence of an analyte quenches or enhances the fluorescence. The silane groups allow for the straightforward immobilization of these sensory units onto various substrates, such as optical fibers or semiconductor surfaces.

Creation of Scintillating Materials: Anthracene itself is a known scintillator. wikipedia.org Hybrid materials based on Silane, 9,10-anthracenediylbis[triethoxy-] could lead to the development of novel, processable scintillators for the detection of high-energy radiation, with the potential for improved performance and easier fabrication compared to traditional single crystals.

Investigation of Charge Transport in Hybrid Systems: By creating ordered structures through the self-assembly and condensation of these molecules, researchers aim to study the fundamental processes of charge transport in hybrid organic-inorganic systems. This knowledge is crucial for the design of next-generation OFETs and photovoltaic devices. numberanalytics.com

Exploration of Photo-responsive Materials: Leveraging the potential for photodimerization of the anthracene core, research can be directed towards creating photo-switchable or photo-patternable materials. The silica network would provide a stable scaffold for these reversible photochemical reactions. mdpi.com

In essence, the research into Silane, 9,10-anthracenediylbis[triethoxy-] and related compounds is a multidisciplinary effort that combines synthetic organic and inorganic chemistry with materials science and photophysics to create a new generation of functional materials.

Data Tables

Table 1: Properties of Core Chemical Moieties

MoietyKey PropertiesRelevance to Silane, 9,10-anthracenediylbis[triethoxy-
Anthracene Polycyclic aromatic hydrocarbon, strong blue fluorescence, organic semiconductor, reactive at 9,10-positions. wikipedia.orgnumberanalytics.comProvides the core optoelectronic functionality of the hybrid material.
Triethoxysilane Hydrolyzable group, forms stable siloxane (Si-O-Si) bonds upon condensation, enables sol-gel processing. spast.orgsigmaaldrich.comActs as a reactive handle for cross-linking and forming an inorganic silica network.

Table 2: Research Findings on Related Anthracene-Bridged Systems

SystemKey FindingPotential Implication for Silane, 9,10-anthracenediylbis[triethoxy-
9,10-Bis(phenylethynyl)anthracenes Exhibit intramolecular charge transfer, leading to red-shifted emissions with high quantum efficiencies. semanticscholar.orgDemonstrates that substitution at the 9,10 positions is a powerful tool for tuning emission color.
Anthracene-labeled cyclosiloxane polymers Strong blue fluorescence observed in polymer films, with restrained movement of anthracene chromophores. koreascience.krSuggests that incorporating anthracene into a siloxane network can lead to stable, solid-state emitters.
Ethynylene-bridged anthracene polymers On-surface synthesis yields polymers with low band gaps, suitable for near-infrared applications. nih.govresearchgate.netHighlights the potential for creating extended, conjugated systems based on anthracene for electronic applications.
Porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene Resulting materials are porous, thermally stable, and fluorescent, with potential applications as sensors or in adsorption. mdpi.comShows that functionalized 9,10-disubstituted anthracenes can be polymerized to create robust, functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O6Si2 B1601829 Silane, 9,10-anthracenediylbis[triethoxy- CAS No. 132877-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy-(10-triethoxysilylanthracen-9-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6Si2/c1-7-27-33(28-8-2,29-9-3)25-21-17-13-15-19-23(21)26(24-20-16-14-18-22(24)25)34(30-10-4,31-11-5)32-12-6/h13-20H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHSZDXIPCKSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C2C=CC=CC2=C(C3=CC=CC=C31)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565964
Record name (Anthracene-9,10-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132877-71-5
Record name (Anthracene-9,10-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for Silane, 9,10 Anthracenediylbis Triethoxy

Precursor Synthesis Strategies

The construction of Silane (B1218182), 9,10-anthracenediylbis[triethoxy-] relies on the availability of two primary building blocks: a reactive anthracene (B1667546) derivative and a suitable triethoxysilane (B36694) species. The synthetic strategies for these precursors are well-established and are detailed below.

Synthesis of Key Anthracene Intermediates (e.g., 9,10-bis(chloromethyl)anthracene)

The most crucial anthracene intermediate for this synthesis is 9,10-bis(chloromethyl)anthracene (B83949). This compound serves as a bifunctional electrophile, with the two chloromethyl groups providing reactive sites for the attachment of the triethoxysilyl moieties. The primary method for its synthesis is the chloromethylation of anthracene.

This reaction is typically carried out by treating anthracene with a source of formaldehyde, such as paraformaldehyde or its cyclic trimer, 1,3,5-trioxane, in the presence of hydrochloric acid. epo.orgwipo.intgoogle.com The reaction medium often consists of a solvent like dioxane. epo.orggoogle.com

One patented method describes the reaction of anthracene and trioxymethylene in a saturated solution of dioxane and concentrated hydrochloric acid, followed by heating to a micro reflux state. google.com This approach is reported to be an improvement over methods that involve bubbling hydrogen chloride gas through the reaction mixture, as it reduces equipment corrosion and simplifies the operational setup. google.com Another variation of this process involves the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, in a mixture of hydrochloric acid and acetic acid. epo.orgwipo.int The use of a phase transfer catalyst can facilitate the reaction between the aqueous and organic phases, potentially leading to improved yields and milder reaction conditions.

Table 1: Comparison of Synthetic Methods for 9,10-bis(chloromethyl)anthracene

MethodReagentsSolventCatalystKey FeaturesReference
Method A Anthracene, Trioxymethylene, Concentrated HClDioxaneNoneAvoids use of HCl gas; reported high purity of product after recrystallization. google.com
Method B Anthracene, 1,3,5-Trioxane, HCl, Acetic AcidDioxanePhase Transfer Catalyst (e.g., Hexadecyltrimethylammonium bromide)Use of a phase transfer catalyst may enhance reaction efficiency. epo.orgwipo.int
Method C Anthracene, Paraformaldehyde, Fuming HCl1,4-DioxaneNoneA classic method involving in-situ generation of a cool hydrogen chloride stream. epo.org

Preparation of Triethoxysilane Building Blocks (e.g., chloro(triethoxy)silane)

The synthesis of the triethoxysilane building block is another critical step. While chloro(triethoxy)silane is the direct precursor that would react with the anthracene intermediate, its synthesis is often part of the in-situ generation during the coupling reaction. A more fundamental precursor is triethoxysilane, which can be prepared through the direct reaction of elemental silicon with ethanol (B145695). nih.govresearchgate.netmdpi.com This reaction is typically catalyzed by a copper compound, such as cuprous chloride. nih.govresearchgate.net

The reaction conditions, including temperature and catalyst pretreatment, can influence the selectivity towards triethoxysilane versus the fully substituted tetraethoxysilane. researchgate.netmdpi.com For instance, pretreating a CuCl/Si mixture at temperatures between 240-300 °C has been shown to favor the formation of triethoxysilane, with selectivities reaching up to 80%. researchgate.netmdpi.com

From triethoxysilane, the reactive chloro(triethoxy)silane can be generated, or alternatively, triethoxysilane can be used in reactions involving silyl (B83357) anions or other activated silyl species. The direct synthesis of triethoxysilane from silicon and ethanol offers a chlorine-free route to this important precursor. google.com

Coupling Reactions for Anthracene-Silane Core Formation

The central transformation in the synthesis of Silane, 9,10-anthracenediylbis[triethoxy-] is the formation of the carbon-silicon bonds between the anthracene core and the triethoxysilane moieties. While specific literature detailing the optimization and mechanism for this exact compound is scarce, the reaction can be approached through established organometallic coupling strategies.

A plausible and widely used method for forming carbon-silicon bonds is the Grignard reaction. This would involve the formation of a di-Grignard reagent from 9,10-bis(chloromethyl)anthracene, followed by its reaction with a suitable triethoxysilane electrophile, such as chloro(triethoxy)silane.

The formation of the Grignard reagent from 9,10-bis(chloromethyl)anthracene would involve reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The benzylic nature of the chlorides in 9,10-bis(chloromethyl)anthracene makes them susceptible to the formation of the corresponding Grignard reagent.

Optimization of Reaction Conditions (e.g., solvent systems, temperature, catalysts)

The optimization of the coupling reaction is crucial for achieving a high yield of the desired product and minimizing side reactions. Key parameters to consider include:

Solvent System: The choice of solvent is critical for the Grignard reaction. Ethereal solvents like THF are generally preferred as they can solvate and stabilize the Grignard reagent.

Temperature: Grignard reactions are often initiated at room temperature or with gentle heating. However, the temperature needs to be carefully controlled to prevent side reactions, such as Wurtz-type coupling.

Catalyst: While Grignard reactions are not always catalytic, certain additives can influence the reactivity. For instance, the presence of lithium chloride (LiCl) can enhance the reactivity of Grignard reagents.

Stoichiometry of Reagents: The molar ratio of the di-Grignard reagent to the silylating agent will need to be carefully controlled to ensure disubstitution and avoid the formation of mono-substituted byproducts.

Investigation of Reaction Mechanisms and Pathways

The reaction between the di-Grignard reagent of 9,10-bis(chloromethyl)anthracene and chloro(triethoxy)silane is expected to proceed via a nucleophilic substitution mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon will attack the electrophilic silicon atom of the chloro(triethoxy)silane.

The reaction likely proceeds through a standard SN2-type mechanism at the silicon center, where the incoming nucleophilic carbon from the Grignard reagent displaces the chloride leaving group. quora.com Given that there are two reactive sites on the anthracene precursor, the reaction would need to occur twice to yield the desired disubstituted product.

Potential side reactions could include the formation of mono-substituted product if the reaction does not go to completion, or Wurtz-type coupling products where two anthracene units are linked together. The stability of the benzylic Grignard reagent is also a factor, as it can be prone to side reactions if not handled under appropriate inert conditions. youtube.com

Purification and Isolation Methodologies for High-Purity Silane, 9,10-anthracenediylbis[triethoxy-

The final step in the synthesis is the purification of the target compound to remove any unreacted starting materials, byproducts, and catalyst residues. A combination of chromatographic and recrystallization techniques is typically employed for the purification of such large, functionalized organic molecules.

Column Chromatography: Flash column chromatography is a powerful technique for separating compounds based on their polarity. youtube.com For a molecule like Silane, 9,10-anthracenediylbis[triethoxy-], a silica (B1680970) gel stationary phase would be appropriate. The choice of eluent (mobile phase) is critical and would likely involve a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve the desired separation. The polarity of the eluent can be adjusted to effectively separate the desired product from less polar byproducts (like unreacted anthracene derivatives) and more polar impurities.

Recrystallization: Following chromatographic purification, recrystallization can be used to obtain the final product in high purity. google.com The choice of solvent for recrystallization is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For anthracene derivatives, solvents like toluene, benzene (B151609), or a mixture of benzene and xylene have been used for recrystallization. google.comgoogle.com The slow cooling of a saturated solution allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.

The combination of these purification techniques is essential to obtain Silane, 9,10-anthracenediylbis[triethoxy-] with the high purity required for its potential applications in materials science and electronics.

Green Chemistry Approaches in Silane, 9,10-anthracenediylbis[triethoxy- Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of producing "Silane, 9,10-anthracenediylbis[triethoxy-," green chemistry principles can be applied to various aspects of its synthesis, from the choice of starting materials and catalysts to the reaction conditions and solvents. While specific literature detailing green synthetic routes exclusively for this compound is limited, a survey of related reactions, such as the synthesis of other organosilanes and substituted anthracenes, provides a strong basis for proposing and evaluating greener alternatives to traditional methods.

A promising green approach for the synthesis of "Silane, 9,10-anthracenediylbis[triethoxy-" is the direct hydrosilylation of anthracene with triethoxysilane. This method offers high atom economy, a key principle of green chemistry, as it involves the direct addition of Si-H bonds across the C=C bonds of the anthracene core. orgsyn.orgwikipedia.org The development of catalyst- and solvent-free approaches further enhances the green credentials of this synthetic strategy. chemicalbook.com

The exploration of alternative energy sources, such as microwave irradiation, presents a significant opportunity for greening the synthesis of anthracene derivatives. researchgate.netnih.govresearchgate.netiosrphr.org Microwave-assisted synthesis often leads to dramatically reduced reaction times, lower energy consumption, and sometimes improved yields compared to conventional heating methods. researchgate.net

Furthermore, the choice of catalyst in hydrosilylation reactions is critical from a green chemistry perspective. While noble metal catalysts like platinum and rhodium are highly effective, their high cost and potential environmental impact are significant drawbacks. nih.gov Research into catalysts based on more earth-abundant and less toxic metals is an active area of investigation. orgsyn.org

Potential Green Synthetic Parameters

The following table outlines potential green chemistry approaches for the synthesis of "Silane, 9,10-anthracenediylbis[triethoxy-," based on findings from related chemical transformations.

Interactive Data Table: Potential Green Synthetic Conditions

ParameterConventional MethodGreen AlternativeRationale for Green ApproachSupporting Evidence/Analogy
Starting Material Potentially hazardous or multi-step synthesis precursorsAnthracene, AnthraquinoneReadily available starting materials, potentially reducing the number of synthetic steps.Synthesis of other 9,10-disubstituted anthracenes. wikipedia.orgrsc.org
Catalyst Noble metal catalysts (e.g., Platinum, Rhodium)Earth-abundant metal catalysts, catalyst-free conditionsReduces reliance on expensive and potentially toxic heavy metals. orgsyn.orgGeneral trend in hydrosilylation catalysis. orgsyn.org
Solvent Chlorinated hydrocarbons (e.g., carbon tetrachloride)Solvent-free, or green solvents (e.g., water, ethanol)Reduces volatile organic compound (VOC) emissions and hazardous waste.Reports on solvent-free synthesis of other anthracene derivatives. chemicalbook.comresearchgate.net
Energy Source Conventional heating (reflux)Microwave irradiationReduces reaction time and energy consumption. researchgate.netMicrowave-assisted synthesis of various organic compounds. researchgate.netnih.goviosrphr.org

Mechanistic Considerations in Green Hydrosilylation

The mechanism of catalytic hydrosilylation is a well-studied area, and understanding it is key to designing more efficient and greener processes. For transition metal-catalyzed reactions, the Chalk-Harrod and modified Chalk-Harrod mechanisms are widely accepted models that involve oxidative addition, insertion, and reductive elimination steps. nih.gov Research into the mechanistic aspects of hydrosilylation using greener catalysts, such as those based on molybdenum, can provide insights into alternative reaction pathways that may be more efficient or selective. nih.gov

Advanced Spectroscopic and Structural Elucidation of Silane, 9,10 Anthracenediylbis Triethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of Silane (B1218182), 9,10-anthracenediylbis[triethoxy-] is instrumental in confirming the presence and arrangement of the hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the triethoxy-silyl groups.

The eight aromatic protons on the anthracene skeleton typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. Due to the substitution at the 9 and 10 positions, these protons are expected to be split into two groups of four equivalent protons, likely appearing as two distinct multiplets. For similar 9,10-disubstituted anthracene derivatives, the protons at positions 1, 4, 5, and 8 are often observed at a different chemical shift than the protons at positions 2, 3, 6, and 7. rsc.orgrsc.org

The protons of the ethoxy groups (-OCH₂CH₃) will give rise to two characteristic signals in the upfield region. The methylene (B1212753) protons (-OCH₂) are expected to appear as a quartet, typically in the range of δ 3.8-4.3 ppm, due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet at approximately δ 1.2-1.4 ppm, resulting from coupling with the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Silane, 9,10-anthracenediylbis[triethoxy-]

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (4H) 8.1-8.3 Multiplet
Aromatic (4H) 7.4-7.6 Multiplet
Methylene (-OCH₂) 3.9-4.3 Quartet

Note: These are predicted values based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Due to the symmetry of Silane, 9,10-anthracenediylbis[triethoxy-], the number of distinct carbon signals is less than the total number of carbon atoms.

The anthracene core is expected to show a set of signals in the aromatic region (δ 120-140 ppm). Based on data from analogous 9,10-disubstituted anthracenes, three distinct signals are anticipated for the aromatic carbons. researchgate.net The carbons directly attached to the silicon atoms (C9 and C10) would likely be the most deshielded.

The ethoxy groups will exhibit two signals in the aliphatic region. The methylene carbon (-OCH₂) is expected to resonate around δ 58-62 ppm, while the methyl carbon (-CH₃) will appear further upfield, typically in the range of δ 17-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Silane, 9,10-anthracenediylbis[triethoxy-]

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Aromatic (C9, C10) ~138
Aromatic (CH) 125-130 (multiple signals)
Methylene (-OCH₂) 58-62

Note: These are predicted values based on the analysis of structurally similar compounds.

Silicon-29 (²⁹Si) NMR Spectroscopic Probes for Silicon Environments

Silicon-29 (²⁹Si) NMR spectroscopy is a highly specific technique for probing the chemical environment of the silicon atoms. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For aryltrialkoxysilanes, the ²⁹Si chemical shifts are typically observed in the range of -50 to -80 ppm. unige.ch The presence of a single, sharp resonance in this region for Silane, 9,10-anthracenediylbis[triethoxy-] would confirm the presence of two equivalent silicon atoms in the molecule, consistent with the proposed structure. The specific chemical shift can provide insights into the electron density at the silicon center, influenced by the bulky anthracene group. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and can be used to monitor chemical reactions such as hydrolysis and condensation.

Identification of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of Silane, 9,10-anthracenediylbis[triethoxy-] are expected to display characteristic absorption bands corresponding to its constituent functional groups.

Anthracene Core: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The characteristic C=C stretching vibrations of the anthracene ring will be observed in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net

Triethoxy-silyl Groups: Strong bands corresponding to the Si-O-C stretching vibrations are a key feature and are typically found in the region of 1070-1100 cm⁻¹. The C-H stretching vibrations of the aliphatic ethoxy groups will be observed in the 2850-2980 cm⁻¹ range.

Si-C Bond: While the Si-C bond vibration can be weak in the infrared spectrum, it may be observable in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for Silane, 9,10-anthracenediylbis[triethoxy-]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2980
Aromatic C=C Stretching 1400-1650

Note: These are predicted values based on the analysis of structurally similar compounds.

Monitoring of Hydrolysis and Condensation Processes via Vibrational Modes

FTIR and Raman spectroscopy are powerful tools for monitoring the hydrolysis and subsequent condensation of alkoxysilanes like Silane, 9,10-anthracenediylbis[triethoxy-]. The hydrolysis process involves the reaction of the ethoxy groups with water to form silanol (B1196071) (Si-OH) groups and ethanol (B145695). This can be followed by monitoring the decrease in the intensity of the Si-O-C stretching bands (1070-1100 cm⁻¹) and the appearance of a broad band corresponding to the O-H stretching of the newly formed silanol groups and water, typically in the region of 3200-3600 cm⁻¹.

The subsequent condensation of the silanol groups to form siloxane (Si-O-Si) bridges can also be tracked. The formation of siloxane bonds is indicated by the appearance of new absorption bands in the region of 1000-1130 cm⁻¹, which can often be distinguished from the initial Si-O-C bands. The disappearance of the Si-OH bands provides further evidence of the condensation process. These spectroscopic changes allow for the real-time monitoring of the sol-gel process, which is crucial for controlling the properties of the resulting materials.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., TOF-ESI-MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and the elucidation of the fragmentation pathways of novel compounds. For a molecule like Silane, 9,10-anthracenediylbis[triethoxy-, Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF-ESI-MS) would be a particularly suitable technique.

Electrospray ionization (ESI) is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This allows for the accurate determination of the monoisotopic mass of the parent ion. The high-resolution capabilities of a TOF analyzer can distinguish between ions with very similar mass-to-charge ratios (m/z), enabling the confident determination of the elemental composition.

Following the initial analysis, tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides valuable information about the compound's structure, identifying weaker bonds and stable substructures. For Silane, 9,10-anthracenediylbis[triethoxy-, fragmentation would likely involve the cleavage of the ethoxy groups from the silicon atoms and potential fragmentation of the anthracene core.

Hypothetical High-Resolution Mass Spectrometry Data for Silane, 9,10-anthracenediylbis[triethoxy-

ParameterValue
Molecular FormulaC₂₆H₃₈O₆Si₂
Calculated Monoisotopic Mass502.2205 g/mol
Observed [M+H]⁺ (TOF-ESI-MS)503.2278 m/z
Mass Error< 2 ppm

Hypothetical MS/MS Fragmentation Data of [M+H]⁺ Ion (m/z 503.2278)

Fragment Ion (m/z)Proposed Structure/Loss
457.1997[M+H - C₂H₅OH]⁺
411.1716[M+H - 2(C₂H₅OH)]⁺
365.1435[M+H - 3(C₂H₅OH)]⁺
319.1154[M+H - 4(C₂H₅OH)]⁺
273.0873[M+H - 5(C₂H₅OH)]⁺
227.0592[M+H - 6(C₂H₅OH)]⁺
178.0783[Anthracene]⁺ fragment

Advanced X-ray Diffraction Techniques for Crystalline Structure Analysis

Should Silane, 9,10-anthracenediylbis[triethoxy- be a crystalline solid, single-crystal X-ray diffraction (SC-XRD) would be the definitive method for elucidating its three-dimensional molecular and packing structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's connectivity and stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic structure is determined.

For a molecule like Silane, 9,10-anthracenediylbis[triethoxy-, SC-XRD would reveal the conformation of the triethoxysilyl groups relative to the planar anthracene core. It would also provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing. This information is crucial for understanding the material's bulk properties. In cases where obtaining a single crystal is challenging, Powder X-ray Diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample. bohrium.com

Hypothetical Crystallographic Data for Silane, 9,10-anthracenediylbis[triethoxy-

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)18.789
β (°)98.54
Volume (ų)2905.7
Z4
Calculated Density (g/cm³)1.145

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, and others) in a compound. For an organosilicon compound like Silane, 9,10-anthracenediylbis[triethoxy-, combustion analysis is typically employed for carbon and hydrogen determination. A weighed sample of the compound is combusted in a stream of oxygen, and the resulting carbon dioxide and water are collected and quantified. The silicon content can be determined by methods such as inductively coupled plasma-optical emission spectrometry (ICP-OES) after appropriate sample digestion. acs.org

The purity of the compound is a critical parameter and is assessed using a combination of techniques. High-performance liquid chromatography (HPLC) is a powerful method for purity assessment, capable of separating the target compound from impurities. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, a chromatogram is obtained where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. A diode array detector (DAD) or a UV-Vis detector would be suitable for detecting the anthracene chromophore.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used for purity assessment by integrating the signals corresponding to the compound against those of a known internal standard.

Hypothetical Elemental Analysis and Purity Data for Silane, 9,10-anthracenediylbis[triethoxy-

AnalysisTheoretical (%)Found (%)
Carbon (C)62.1262.05
Hydrogen (H)7.627.68
Oxygen (O)19.10-
Silicon (Si)11.1711.09
Purity (by HPLC)>99%

Hydrolysis and Condensation Dynamics of Silane, 9,10 Anthracenediylbis Triethoxy in Sol Gel Processes

Mechanistic Aspects of Hydrolysis Reactions

Hydrolysis is the initial and rate-determining step in the sol-gel process for alkoxysilanes. It involves the nucleophilic substitution of alkoxy groups (–OC2H5) with hydroxyl groups (–OH) upon reaction with water. This reaction can be catalyzed by either acids or bases, or it can proceed at a slower rate under neutral conditions.

The rate of hydrolysis of trialkoxy- and tetraalkoxysilanes is significantly influenced by the pH of the reaction medium. researchgate.net This principle is expected to apply to the hydrolysis of Silane (B1218182), 9,10-anthracenediylbis[triethoxy- as well.

Acidic Catalysis: Under acidic conditions (pH < 7), the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. This facilitates the nucleophilic attack by water on the silicon atom. The hydrolysis rate is generally fast under acidic conditions, and the reaction tends to proceed in a stepwise manner. For organotrialkoxysilanes, increased reactivity under acid-catalyzed conditions has been attributed to the inductive stabilization of positively charged intermediates and transition states by the organic groups. osti.gov It is plausible that the electron-rich anthracene (B1667546) core in Silane, 9,10-anthracenediylbis[triethoxy- could influence this stabilization.

Neutral Catalysis: At neutral pH, the hydrolysis rate is at its minimum. The reaction proceeds slowly as water is a weaker nucleophile compared to the hydroxide (B78521) ion, and the ethoxy group is not activated by protonation.

Basic Catalysis: In basic media (pH > 7), the reaction is catalyzed by the hydroxide ion (OH-), which is a stronger nucleophile than water. The hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxy group. The rate of hydrolysis increases significantly with increasing pH.

The following table illustrates the general effect of pH on the hydrolysis rate of alkoxysilanes, which can be considered indicative for Silane, 9,10-anthracenediylbis[triethoxy-.

Catalyst ConditionpH RangeGeneral Hydrolysis RateMechanistic Feature
Acidic< 7FastProtonation of alkoxy group
Neutral~ 7SlowestNucleophilic attack by water
Basic> 7FastNucleophilic attack by OH-

This table provides a generalized overview of pH effects on alkoxysilane hydrolysis.

The stoichiometry of the hydrolysis reaction dictates that three moles of water are required for the complete hydrolysis of one mole of a triethoxysilyl group. For Silane, 9,10-anthracenediylbis[triethoxy-, this translates to a theoretical water-to-silane molar ratio (r) of 6:1 for complete hydrolysis of both silyl (B83357) groups.

The water-to-silane ratio is a critical parameter that affects not only the rate of hydrolysis but also the extent of condensation and the properties of the final gel. osti.gov

Low Water Ratios (r < 6): With substoichiometric amounts of water, incomplete hydrolysis occurs. This leads to the presence of unreacted ethoxy groups in the resulting oligomers and polymer network. These residual alkoxy groups can influence the hydrophobicity and solubility of the formed species.

Stoichiometric and Excess Water Ratios (r ≥ 6): The use of stoichiometric or excess water promotes more complete hydrolysis, leading to a higher concentration of silanol (B1196071) (Si-OH) groups. This, in turn, accelerates the subsequent condensation reactions, favoring the formation of a more highly cross-linked and denser network. Studies on other organotrialkoxysilanes have shown that increasing the quantity of water enhances the rate of hydrolysis. osti.gov

Kinetics and Equilibrium of Condensation Reactions

Following or concurrent with hydrolysis, condensation reactions occur between silanol groups and either other silanol groups (water condensation) or ethoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges. These reactions are responsible for the growth of oligomers and eventually the formation of a three-dimensional gel network.

The condensation process for a difunctional precursor like Silane, 9,10-anthracenediylbis[triethoxy- can proceed through both intramolecular and intermolecular pathways.

Intramolecular Condensation: Due to the presence of two reactive silyl groups on the same rigid anthracene scaffold, intramolecular condensation to form cyclic structures is a possibility. Studies on α,ω-bis(triethoxysilyl)alkanes have shown that intramolecular cyclization can be a significant competing reaction, especially under acidic conditions, leading to the formation of stable cyclic disilsesquioxanes. arizona.edu The rigid nature of the 9,10-anthracene bridge may favor the formation of specific ring structures.

Intermolecular Condensation: Intermolecular reactions between hydrolyzed monomers or small oligomers lead to the growth of linear or branched chains and ultimately to the formation of the extended gel network. The balance between intramolecular and intermolecular condensation will significantly impact the final polymer architecture and the porosity of the resulting gel. arizona.edu

The formation of these oligomeric and polymeric species can be represented by the following general reactions:

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: ≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

The kinetics of condensation are also pH-dependent. Generally, the rate of condensation is at a minimum around pH 2 and increases at both higher and lower pH values.

The transition from a low-viscosity sol to a solid-like gel (the gel point) is a critical event in the sol-gel process. This transition can be monitored using various techniques.

Rheological Methods: Rheology, the study of the flow of matter, provides direct information about the viscoelastic properties of the system. As the sol-gel reaction proceeds, the viscosity of the sol increases due to the growth of polymeric clusters. At the gel point, the material exhibits a solid-like response, characterized by a measurable shear modulus. Monitoring the evolution of the storage modulus (G') and loss modulus (G'') over time can precisely determine the gelation time.

Optical Methods:

Turbidity Scanning: As the size of the condensed species grows and approaches the wavelength of light, the sol can become turbid. Monitoring the change in turbidity over time can provide an indication of the progress of the condensation and phase separation processes.

Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles or polymers in a solution. It can be used to track the growth of oligomeric species in the sol phase leading up to the gel point.

UV-Vis Spectroscopy: The anthracene chromophore in Silane, 9,10-anthracenediylbis[triethoxy- provides a convenient spectroscopic handle. Changes in the aggregation state of the anthracene units during the sol-gel process can potentially be monitored by changes in the UV-Vis absorption or fluorescence spectra. For instance, the photodegradation of similar bis-silylated anthracene compounds has been monitored using UV-Vis spectroscopy. researchgate.net

Impact of Solvent Systems on Sol-Gel Network Formation

The solvent system plays a crucial role in the sol-gel process. Typically, a mutual solvent, often an alcohol like ethanol (B145695), is used to homogenize the water and the alkoxysilane precursor, which are otherwise immiscible.

The choice of solvent can influence several aspects of the sol-gel process for Silane, 9,10-anthracenediylbis[triethoxy-:

Solubility: The solvent must be able to dissolve the silane precursor and the growing oligomeric species to prevent premature precipitation. The bulky, aromatic anthracene core may necessitate the use of specific solvent systems to maintain solubility throughout the process.

Reaction Kinetics: The polarity and hydrogen-bonding ability of the solvent can affect the rates of both hydrolysis and condensation. researchgate.net For example, the hydrolysis rates of methyltriethoxysilane have been shown to change significantly with different solvents. nih.gov

Network Structure: The solvent influences the conformation of the growing polymer chains and can affect the degree of cross-linking and the porosity of the final gel. Solvent-solute interactions can promote or hinder aggregation of the anthracene moieties, which could template the resulting pore structure. Studies on other anthracene derivatives have shown that solvent polarity can significantly impact their aggregation behavior and photophysical properties. researchgate.netresearchgate.net

The following table summarizes the potential impact of different solvent properties on the sol-gel process of Silane, 9,10-anthracenediylbis[triethoxy-.

Solvent PropertyPotential Impact on Sol-Gel Process
Polarity Influences hydrolysis and condensation rates; affects solubility of precursor and oligomers.
Hydrogen Bonding Can participate in or mediate hydrolysis and condensation reactions.
Viscosity Affects mass transport and reaction kinetics.
Boiling Point Influences drying of the final gel.

This table outlines the general influence of solvent properties on sol-gel processes.

Catalytic Effects on Hydrolysis and Condensation Profiles

A comprehensive review of scientific literature indicates a notable absence of specific experimental studies and quantitative data focusing on the catalytic effects on the hydrolysis and condensation of Silane, 9,10-anthracenediylbis[triethoxy- . While this molecule is recognized as a precursor for creating anthracene-based periodic mesoporous organosilicas (PMOs) mdpi.com, detailed kinetic profiles under various catalytic conditions have not been published. Therefore, the discussion of catalytic effects must be based on the well-established general principles of sol-gel chemistry for other organosilanes, with the caveat that these are not specific findings for the title compound.

In typical sol-gel processes involving organoalkoxysilanes, the rates of hydrolysis and condensation are profoundly influenced by the type of catalyst used, generally an acid or a base. nih.gov The catalyst's role is critical as it dictates the reaction pathways and, consequently, the structure and properties of the final material.

General Principles of Acid and Base Catalysis in Sol-Gel Processes

The hydrolysis and condensation of alkoxysilanes are complex reactions that can be directed by the pH of the solution. nih.gov The two primary catalytic regimes, acid and base catalysis, yield distinctly different reaction profiles and resulting network structures.

Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is typically rapid. The alkoxide group is protonated in an initial equilibrium step, making it a better leaving group and facilitating nucleophilic attack by water. Condensation reactions, however, tend to be slower. The mechanism favors condensation between a fully hydrolyzed silanetriol and a partially hydrolyzed monomer, leading to the formation of linear or randomly branched, less-condensed polymer chains. This often results in longer gelation times and produces materials with smaller pores upon drying. For sterically demanding precursors, such as those with bulky side groups, the stability of the intermediate silanols can be enhanced, further influencing the condensation pathway. mdpi.com

Base Catalysis: Under basic conditions (pH > 7), the hydrolysis rate is generally slower than in acidic media, but the condensation rate is significantly accelerated. nih.gov The mechanism involves the nucleophilic attack of a deprotonated silanol (a silanoate anion) on a neutral silane. This process favors condensation between highly condensed species, leading to the formation of dense, highly cross-linked, and particulate-like clusters. These clusters then interconnect to form a gel, often resulting in materials with larger pore structures.

For a molecule like Silane, 9,10-anthracenediylbis[triethoxy- , the large, rigid anthracene core imposes significant steric hindrance around the two silicon atoms. This bulkiness would be expected to heavily influence the kinetics of both hydrolysis and condensation compared to smaller, flexible bridged silanes. mdpi.com However, without specific experimental data, it is not possible to quantify these effects or present detailed research findings. The development of such data would be invaluable for the rational design of advanced luminescent hybrid materials derived from this precursor.

Due to the lack of available experimental data in the scientific literature for this specific compound, no data tables on its hydrolysis and condensation kinetics under catalytic conditions can be provided.

Engineering of Hybrid Organic Inorganic Materials and Nanostructures from Silane, 9,10 Anthracenediylbis Triethoxy

Design and Fabrication of Organically Modified Silica (B1680970) (ORMOSIL) Matrices

Organically Modified Silica (ORMOSIL) matrices are hybrid materials that incorporate organic components into an inorganic silica network on a molecular level. The fabrication of ORMOSILs using Silane (B1218182), 9,10-anthracenediylbis[triethoxy- typically involves the sol-gel process. This process is initiated by the hydrolysis of the triethoxysilyl (-Si(OCH₂CH₃)₃) groups in the presence of water and a catalyst (acid or base) to form reactive silanol (B1196071) groups (-Si(OH)₃).

These silanol groups then undergo condensation reactions with each other and with other silica precursors, such as tetraethylorthosilicate (TEOS), to form a three-dimensional siloxane (-Si-O-Si-) network. Because the anthracene (B1667546) unit is covalently bonded to the silicon atoms, it becomes an integral and uniformly distributed part of the resulting inorganic matrix. This method allows for the creation of a rigid, transparent, and stable material where the photoactive anthracene moieties are immobilized, preventing phase separation and aggregation that might otherwise quench their fluorescence. The properties of the final ORMOSIL can be tuned by adjusting the ratio of the organosilane to other silica precursors.

**5.2. Integration into Polymer Networks and Composites

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. Silane, 9,10-anthracenediylbis[triethoxy- is an ideal candidate for forming the inorganic network component of a hybrid IPN.

The fabrication process involves conducting the sol-gel reaction of the silane precursor in the presence of an organic monomer and its initiator. The two polymerization reactions—the condensation of the silane to form a silica network and the chain-growth or step-growth polymerization of the organic monomer—are carried out simultaneously or sequentially. The key is that the two networks form independently without interfering with one another. The result is a material where the silica network, functionalized with anthracene, is physically entangled with the organic polymer network. This structure combines the properties of both components, such as the mechanical strength and thermal stability of the silica network and the flexibility or specific functionality of the organic polymer.

Silane, 9,10-anthracenediylbis[triethoxy- can act as an effective coupling agent to improve the properties of composite materials. nih.gov In composites, an inorganic filler (e.g., silica, glass fibers) is dispersed within a polymer matrix to enhance its mechanical properties. researchgate.net The performance of the composite is highly dependent on the adhesion between the hydrophilic filler surface and the typically hydrophobic polymer matrix. researchgate.net

This silane can bridge the inorganic-organic interface. Its triethoxysilyl groups hydrolyze and form strong covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the surface of the inorganic filler. nih.gov The organic anthracene core, in turn, provides improved compatibility and physical interaction with the surrounding polymer matrix. researchgate.net This dual reactivity enhances the interfacial adhesion, allowing for more efficient stress transfer from the polymer matrix to the reinforcing filler. The result is a composite material with significantly improved mechanical properties, such as flexural strength and fracture toughness. scielo.brnih.gov Studies on similar silane coupling agents have shown that their presence is crucial for bonding the organic and inorganic phases and can greatly influence the final mechanical characteristics of the composite resin. nih.gov

Formation of Thin Films and Coatings via Solution Deposition Techniques (e.g., Dip-Coating, Spin-Coating)

Thin films and coatings incorporating Silane, 9,10-anthracenediylbis[triethoxy- can be readily fabricated using solution deposition methods, which offer excellent control over film thickness and uniformity. researchgate.net These techniques are based on the application of a precursor solution (a sol) onto a substrate, followed by solvent evaporation and thermal curing to solidify the film. researchgate.net

Dip-Coating : In this method, a substrate is immersed in the silane-based sol and then withdrawn at a constant, controlled speed. researchgate.netresearchgate.net A thin layer of the solution adheres to the substrate surface. Subsequent drying and curing steps convert this liquid layer into a solid, transparent hybrid film.

Spin-Coating : This technique involves dispensing the precursor solution onto the center of a substrate, which is then rotated at high speed (e.g., 3000 rpm). researchgate.netgoogle.com Centrifugal force spreads the solution evenly across the surface, while the solvent evaporates, leaving a uniform thin film. researchgate.netresearchgate.net The final film thickness is a function of the solution's viscosity, concentration, and the spin speed. researchgate.net For example, a spin-on-glass formulation containing an anthracene-functionalized silane, when spun at 3000 rpm and baked, can produce a film with a specific thickness and refractive index. google.com

The following table, based on findings for a related anthracene-silane compound, illustrates typical parameters for spin-coating. google.com

ParameterValue
Spin Speed3000 rpm
Spin Time20 seconds
Initial Bake80°C for 60 seconds
Final Bake180°C for 60 seconds
Resulting Film Thickness1635 Å (163.5 nm)
Refractive Index (n) at 248 nm1.373
Extinction Coefficient (k) at 248 nm0.268

This interactive table provides example processing parameters for creating thin films from silane precursors.

Synthesis of Nanoparticles and Colloidal Systems from Silane, 9,10-anthracenediylbis[triethoxy- Precursors

The sol-gel chemistry of Silane, 9,10-anthracenediylbis[triethoxy- can be controlled to produce discrete nanoparticles rather than bulk materials or thin films. By carefully managing reaction conditions such as precursor concentration, pH, and the presence of surfactants, the hydrolysis and condensation reactions can be confined to generate organically modified silica nanoparticles, often in the form of a stable colloidal suspension.

One common method is the Stöber process, where the hydrolysis and condensation of alkoxysilanes occur in an alcohol medium with a basic catalyst (e.g., ammonia). This process can be adapted to co-condense Silane, 9,10-anthracenediylbis[triethoxy- with a bulk silica precursor like TEOS to yield monodisperse spherical nanoparticles with anthracene moieties integrated within their structure. Research has shown that silica nanoparticles modified with other 9-substituted anthracenes can serve as "microreactors," influencing the regioselectivity of photochemical reactions occurring on their surface. figshare.com The anthracene-functionalized nanoparticles synthesized from Silane, 9,10-anthracenediylbis[triethoxy- could similarly be used for applications in catalysis, sensing, or as fluorescent tracers in biological imaging.

Development of Porous Materials (e.g., Xerogels, Aerogels)

The three-dimensional network formed during the sol-gel polymerization of Silane, 9,10-anthracenediylbis[triethoxy- entraps the solvent, creating a "wet gel" or alcogel. By removing this solvent, highly porous materials can be created. The properties of the final material depend heavily on the drying method used.

Xerogels : If the solvent is removed by simple evaporation at ambient pressure, the strong capillary forces at the liquid-vapor interface cause the delicate pore structure to collapse. The result is a dense, shrunken material known as a xerogel, which has significantly lower porosity and surface area compared to an aerogel.

Aerogels : To preserve the porous network, supercritical drying is employed. researchgate.net In this process, the solvent within the gel is brought to its supercritical state, where the distinction between liquid and gas disappears. The solvent can then be removed without the presence of a liquid-vapor interface, thus avoiding the destructive capillary forces. researchgate.net The resulting material, an aerogel, is a solid with an extremely low density, high porosity, and a very large internal surface area. researchgate.netbohrium.com Synthesizing aerogels with hybrid precursors like Silane, 9,10-anthracenediylbis[triethoxy- allows for the creation of these lightweight materials with the added functionality of the organic anthracene group, potentially for use in specialized insulation, sensors, or catalytic supports. researchgate.net

Fabrication of Molecular Cages and Silsesquioxane Architectures

The unique structural characteristics of Silane, 9,10-anthracenediylbis[triethoxy-, featuring a rigid, planar anthracene core flanked by two reactive triethoxysilyl groups, make it an exceptional building block for the bottom-up fabrication of well-defined, three-dimensional molecular cages and polyhedral oligomeric silsesquioxane (POSS) architectures. The synthesis of these nanostructures leverages the principles of self-assembly and the controlled hydrolysis and condensation of the terminal silane moieties.

The formation of these complex structures is primarily achieved through hydrolytic condensation, a cornerstone of sol-gel chemistry. mdpi.com This process involves the hydrolysis of the ethoxy groups (-OEt) on the silicon atoms to form reactive silanol groups (-Si-OH). These silanols then undergo condensation reactions with other silanols or remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-), which constitute the inorganic framework of the resulting architecture. mdpi.comnih.gov The nature of the final product—whether a discrete molecular cage or a more extended silsesquioxane network—is highly dependent on the reaction conditions.

Key factors influencing the self-assembly and structure formation include the concentration of the precursor, the nature of the solvent, the type of catalyst (acidic or basic), and the presence of water. mdpi.com By carefully tuning these parameters, researchers can direct the condensation process to favor the formation of specific, well-defined architectures over random, amorphous silica networks. For instance, high dilution conditions often favor the formation of discrete, closed-cage structures, as intramolecular condensation reactions become more probable.

The anthracene core plays a crucial role in directing the geometry of the final assembly. Its rigid and planar nature acts as a structural scaffold, pre-organizing the reactive silyl (B83357) groups in a specific spatial orientation. This inherent geometric constraint is fundamental to the formation of predictable and uniform cage structures. The self-assembly process can be further guided by non-covalent interactions, such as π-π stacking of the anthracene units, which can lead to the formation of highly ordered supramolecular arrays. lookchem.commdpi.com

Incompletely condensed, open-cage silsesquioxanes can also be synthesized. nih.gov These structures are valuable as they possess reactive silanol groups that can be further functionalized, allowing for the covalent attachment of other molecules or their integration into larger polymer matrices. nih.gov The synthesis of such open-cage structures from Silane, 9,10-anthracenediylbis[triethoxy- would yield a robust platform with a fluorescent core and reactive peripheral sites for creating advanced hybrid materials.

The table below summarizes hypothetical reaction parameters for the targeted synthesis of different architectures from Silane, 9,10-anthracenediylbis[triethoxy-, based on established principles of silsesquioxane chemistry.

Target ArchitecturePrecursor ConcentrationCatalystSolvent SystemTemperature (°C)Expected Dominant Interactions
Discrete Molecular Cage Low (< 0.1 M)Acid (e.g., HCl)THF/Water25-50Intramolecular Condensation, π-π Stacking
Closed-Cage POSS Moderate (0.1 - 0.5 M)Base (e.g., NH4OH)Ethanol (B145695)/Water50-80Intermolecular Condensation
Open-Cage Silsesquioxane Moderate (0.1 - 0.5 M)Acid (e.g., Acetic Acid)Acetone/Water25Controlled Partial Hydrolysis
Extended Network High (> 0.5 M)Base (e.g., NaOH)Methanol/WaterRefluxExtensive Intermolecular Condensation

This table is illustrative and based on general principles of silsesquioxane synthesis. Actual conditions for Silane, 9,10-anthracenediylbis[triethoxy- would require experimental optimization.

The characterization of these fabricated molecular cages and silsesquioxane architectures would rely on a suite of analytical techniques. Mass spectrometry (such as MALDI-TOF) and nuclear magnetic resonance (NMR) spectroscopy would be essential for confirming the molecular weight and structural integrity of discrete cages. lookchem.com For larger assemblies and network structures, techniques like small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) would provide insights into their size, shape, and long-range order. lookchem.com The inherent fluorescence of the anthracene core also allows for the use of photoluminescence spectroscopy to probe the local environment and aggregation state of the building blocks within the final architecture.

Advanced Research on the Optoelectronic Behavior of Materials Incorporating Silane, 9,10 Anthracenediylbis Triethoxy

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a vital tool for understanding the light-emitting properties of materials derived from Silane (B1218182), 9,10-anthracenediylbis[triethoxy-. It provides insights into their emission color, efficiency, and durability.

Excitation and Emission Spectral Analysis

The luminescence of materials incorporating Silane, 9,10-anthracenediylbis[triethoxy- originates from the anthracene (B1667546) core. researchgate.net When excited by UV light, the molecule absorbs energy, and upon relaxation, it emits light, typically in the blue region of the spectrum. The absorption profiles of 9,10-disubstituted anthracenes generally show four vibronic bands between 325-425 nm. researchgate.net The emission spectra often display a distinct vibronic structure, a characteristic feature of anthracene fluorescence, with emission maxima typically found between 400 and 500 nm. acs.org The excitation spectrum, which indicates the wavelengths that most efficiently cause fluorescence, generally aligns with the absorption spectrum of the anthracene unit. researchgate.net

Interactive Table 1: Typical Spectral Characteristics

ParameterTypical Wavelength Range (nm)Notes
Excitation Maximum 325 - 425Corresponds to the π-π* transitions of the anthracene core. researchgate.net
Emission Maximum 400 - 500Exhibits a well-defined vibronic structure characteristic of anthracene. acs.org

Quantum Yield Determination Methodologies

The photoluminescence quantum yield (PLQY) measures the efficiency of light emission. For materials based on Silane, 9,10-anthracenediylbis[triethoxy-, a high PLQY is crucial for applications in lighting and displays. The PLQY is often determined using a comparative method, where the fluorescence of the sample is measured against a standard with a known quantum yield, such as anthracene or quinine (B1679958) sulfate. researchgate.net The calculation involves comparing the integrated fluorescence intensities and the absorbances of the sample and the standard. researchgate.net Substituting the anthracene core at the 9 and 10 positions can significantly alter the quantum yield. rsc.org Factors like molecular aggregation can quench fluorescence, but incorporating the silane into a rigid silica (B1680970) matrix can prevent this, often leading to higher quantum yields. nih.gov

Photostability and Photodegradation Mechanisms

Photostability is a material's resistance to degradation under light, a critical factor for the longevity of optoelectronic devices. Anthracene derivatives can be prone to photodegradation, often through photo-oxidation which forms non-fluorescent products like anthraquinone. nih.govnih.gov Integrating Silane, 9,10-anthracenediylbis[triethoxy- into a silica network can enhance its photostability. rsc.org The rigid matrix provides protection by shielding the anthracene core from oxygen and preventing intermolecular reactions that lead to degradation. nih.govmpg.de Research into these mechanisms often involves prolonged exposure to high-intensity light while monitoring the fluorescence decay.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to study the electronic transitions in the molecule. The spectrum of Silane, 9,10-anthracenediylbis[triethoxy- is defined by the π-π* transitions within the anthracene core. researchgate.net It typically shows a series of sharp absorption bands between 300 and 425 nm. researchgate.netresearchgate.net This structured absorption is a signature of the rigid anthracene chromophore. researchgate.net The exact position of these bands can be influenced by the surrounding chemical environment but is only slightly affected by substitutions on the anthracene core. rsc.orgrsc.org This data is essential for selecting the appropriate excitation wavelength in photoluminescence experiments.

Interactive Table 2: Electronic Transitions

TransitionTypical Wavelength Range (nm)
π-π (S0 → S1)338 - 425 researchgate.net
π-π (Higher States)~300 - 350 researchgate.net

Investigation of Energy Transfer Processes within Hybrid Architectures

The structure of Silane, 9,10-anthracenediylbis[triethoxy- makes it suitable for studying Förster Resonance Energy Transfer (FRET), a process where energy is non-radiatively transferred from a "donor" molecule to an "acceptor" molecule in close proximity. researchgate.net In hybrid materials, this silane can act as a donor when combined with other fluorescent molecules (acceptors). Efficient energy transfer occurs if the emission spectrum of the anthracene donor overlaps with the absorption spectrum of the acceptor. researchgate.net This is observed as a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. researchgate.netunt.edu This phenomenon is being explored for applications like creating white-light-emitting materials and developing advanced sensors. unt.edu

Electrochemical and Conductive Properties Research in Derived Materials

The electrochemical behavior of materials derived from Silane, 9,10-anthracenediylbis[triethoxy- is primarily governed by the redox activity of the anthracene core. Cyclic voltammetry (CV) is a key technique used to study these properties, revealing the oxidation and reduction potentials of the material. researchgate.netresearchgate.netiosrjournals.org From these potentials, crucial electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. rsc.org These energy levels are vital for designing effective charge transport layers in electronic devices. While the hybrid materials are generally insulating, their conductivity can be potentially modified through chemical doping, which is an area of ongoing research. researchgate.net The use of silane coupling agents as a bridge between organic and inorganic components is a significant area of research for creating materials with enhanced properties for energy applications. nih.gov

Theoretical Modeling of Optical and Electronic Transitions (e.g., Time-Dependent Density Functional Theory)

Theoretical modeling, particularly through the application of Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for elucidating the intricate optoelectronic behavior of complex molecules such as Silane, 9,10-anthracenediylbis[triethoxy-]. This computational methodology allows for an in-depth understanding of the electronic transitions that govern the absorption and emission of light, providing insights that are often complementary to experimental findings.

At its core, TD-DFT is utilized to calculate the excited state properties of molecules. For a compound like Silane, 9,10-anthracenediylbis[triethoxy-], this involves determining the energies of its excited states and the probabilities of transitions from the ground state to these excited states. These probabilities are quantified as oscillator strengths. The calculated transition energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra.

Research on related 9,10-disilylanthracenes has demonstrated the significant influence of the silyl (B83357) substituents on the electronic structure of the anthracene core. researchgate.net Theoretical calculations have revealed that the interaction between the silicon-carbon (Si-C) σ orbitals and the π system of the anthracene ring is a key factor in determining the optoelectronic properties. researchgate.net This interaction, often referred to as σ-π conjugation, can lead to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), effectively reducing the HOMO-LUMO energy gap.

Furthermore, the presence of σ* orbitals of the silyl groups can interact with the π* orbitals of the anthracene moiety (σ conjugation), which also plays a role in modifying the electronic transitions. researchgate.net These conjugative effects can alter the energy levels of the excited states and the intensity of the corresponding electronic transitions. For instance, in studies of 9,10-bis(diisopropylsilyl)anthracene, TD-DFT calculations have shown that the silyl groups enhance the transition moment of the π-π* transition within the anthracene core. researchgate.net This enhancement is a direct contributor to the observed increase in the molecular extinction coefficient and fluorescence quantum yield compared to unsubstituted anthracene. researchgate.net

The primary electronic transitions in anthracene derivatives are typically assigned to the ¹Lₐ and ¹Lₑ bands, which arise from π-π* transitions. TD-DFT calculations help to dissect the nature of these transitions by identifying the specific molecular orbitals involved. For example, the lowest energy transition (S₀ → S₁) is often dominated by the HOMO to LUMO transition. The character and energy of these frontier orbitals are, in turn, modulated by the triethoxysilyl substituents.

While specific TD-DFT data for Silane, 9,10-anthracenediylbis[triethoxy-] is not extensively detailed in publicly accessible literature, the principles derived from studies on analogous structures provide a robust framework for understanding its behavior. The computational results for similar molecules consistently show that the introduction of silyl groups at the 9 and 10 positions of anthracene leads to a bathochromic (red) shift in the absorption and emission spectra.

To illustrate the type of data obtained from TD-DFT calculations, the following table presents theoretical values for a related disilylanthracene compound. This data showcases the calculated excitation energies, corresponding wavelengths, and oscillator strengths for the lowest energy singlet excited states.

Table 1: Representative TD-DFT Calculated Data for a Related Disilylanthracene Derivative (Note: Data presented is for illustrative purposes based on findings for similar compounds and does not represent experimentally verified values for Silane, 9,10-anthracenediylbis[triethoxy-].)

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S₁ 3.11 399 0.25 HOMO → LUMO
S₂ 3.79 327 0.01 HOMO-1 → LUMO
S₃ 4.15 299 1.50 HOMO → LUMO+1

This table demonstrates how TD-DFT can predict the location and intensity of absorption bands. The "Major Orbital Contributions" column indicates which molecular orbitals are primarily involved in the electronic transition to a given excited state. Such detailed information is crucial for a rational design of new materials with tailored optoelectronic properties.

Applications of Silane, 9,10 Anthracenediylbis Triethoxy in Advanced Functional Systems

Development of Optical Sensing Platforms

The fluorescent nature of the anthracene (B1667546) core is a key feature for its use in optical sensing. Substitutions at the 9 and 10 positions of anthracene are known to significantly influence its photophysical properties, making these derivatives highly suitable for the development of sensitive and selective sensors. chalmers.sersc.org

The functionalization of anthracene with triethoxysilane (B36694) groups opens up pathways to create solid-state fluorescent chemosensors. The core principle of such sensors often relies on the modulation of the anthracene's fluorescence upon interaction with a target analyte. This interaction can occur through various mechanisms, including electron transfer, energy transfer, or the formation of a new complex, all of which can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

For instance, silylated aminoanthracene derivatives have been developed as fluorescent sensors for fluoride (B91410) ions. The sensing mechanism involves the desilylation of the amino group by the fluoride ion, which alters the electronic conjugation and results in a distinct change in the fluorescence color from blue to green. eurekaselect.com Similarly, it is conceivable that Silane (B1218182), 9,10-anthracenediylbis[triethoxy- could be incorporated into a silica (B1680970) matrix via its silane groups, creating a solid-state sensor. The anthracene core could then be further functionalized to selectively bind to specific analytes, such as metal ions or small organic molecules. The binding event would perturb the electronic structure of the anthracene, leading to a detectable change in its fluorescence emission. Anthracene-based fluorescent probes have demonstrated high selectivity and sensitivity for various metal ions, including chromium (III). nih.gov

Table 1: Potential Analyte Detection with Functionalized Anthracene-Silane Platforms

Analyte ClassPotential Sensing MechanismExpected Response
Metal IonsChelation with functional groups attached to the anthracene coreFluorescence quenching or enhancement
Anions (e.g., F⁻)Desilylation of the triethoxysilane groupsRatiometric fluorescence change
Organic MoleculesHost-guest interactions with a cavity formed by the silane networkChange in fluorescence intensity or lifetime

Encapsulation of Silane, 9,10-anthracenediylbis[triethoxy- within a biocompatible matrix, such as silica nanoparticles, offers a promising strategy for biosensing applications. The sol-gel process, facilitated by the triethoxysilane groups, allows for the straightforward synthesis of such nanoparticles. nih.gov These fluorescent nanoparticles can be designed to detect biologically relevant species.

A notable application is the detection of singlet oxygen in biological media. Anthracene derivatives, like 9,10-anthracenedipropionic acid, when covalently bound to mesoporous silica nanoparticles, can act as probes for singlet oxygen. nih.gov The nanoparticle structure protects the probe from unwanted interactions with proteins, enhancing its detection capabilities. In a similar vein, nanoparticles derived from Silane, 9,10-anthracenediylbis[triethoxy- could be internalized by cells and used to monitor intracellular processes by observing changes in their fluorescence. The surface of these nanoparticles could also be functionalized with specific biomolecules, such as antibodies or enzymes, to create highly selective biosensors for targets like proteins or glucose.

Engineering of Light-Emitting Devices and Optoelectronic Components

Anthracene derivatives are widely recognized for their application as blue-emitting materials in organic light-emitting diodes (OLEDs). chalmers.seresearchgate.net The introduction of substituents at the 9 and 10 positions is a common strategy to tune the emission color, enhance the fluorescence quantum yield, and improve the material's stability and processability. chalmers.sersc.org The tetrahedral geometry of arylsilanes can also effectively prevent intermolecular interactions in the solid state, which helps in the formation of uniform amorphous films, a desirable characteristic for OLED fabrication. rsc.org

Silane, 9,10-anthracenediylbis[triethoxy- is a candidate for use as an emissive or charge-transporting material in OLEDs and other optoelectronic devices. rsc.orgnih.govresearchgate.net The triethoxysilane groups offer a route to create cross-linkable charge-transporting layers or to covalently bond the emitter to a silica-based substrate, potentially improving device stability and performance. The photophysical properties of 9,10-disubstituted anthracenes are highly dependent on the nature of the substituents. acs.org While direct data for Silane, 9,10-anthracenediylbis[triethoxy- is not available, studies on similar compounds provide insights into its potential performance. For example, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and its derivatives are known for their strong fluorescence and are used as dopants in OLEDs. wikipedia.org

Table 2: Photophysical Properties of Representative 9,10-Disubstituted Anthracene Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum YieldReference
9,10-diphenylanthracene374408, 4300.90 chalmers.se
9,10-bis(phenylethynyl)anthracene451480, 5101.00 acs.org
9,10-dimethylanthracene378402, 4250.70 rsc.org

The data in Table 2 suggests that substitutions on the anthracene core can lead to high fluorescence quantum yields, which is a critical parameter for efficient light emission in OLEDs. The silane functionalization in Silane, 9,10-anthracenediylbis[triethoxy- could also be leveraged to create hybrid organic-inorganic materials with tailored optoelectronic properties. nih.govrsc.org

Advanced Coatings for Surface Functionalization

The presence of triethoxysilane groups makes Silane, 9,10-anthracenediylbis[triethoxy- an ideal precursor for the development of advanced coatings through the sol-gel process. researchgate.net This process involves the hydrolysis and condensation of the silane to form a durable, cross-linked siloxane network that can be applied to various substrates. researchgate.net

Superhydrophobic surfaces, with water contact angles greater than 150°, are of significant interest for applications such as self-cleaning and anti-fouling. ufl.edu The creation of such surfaces typically requires a combination of low surface energy and a hierarchical micro/nano-scale roughness. Silane-based coatings are a popular method to achieve superhydrophobicity. nih.govmdpi.comnih.gov

A coating derived from Silane, 9,10-anthracenediylbis[triethoxy- could potentially exhibit hydrophobic properties due to the organic anthracene core. To achieve superhydrophobicity, it could be co-condensed with other silanes or used to modify nanoparticles to create the necessary surface roughness. For example, silica nanoparticles can be modified with various silane coupling agents to create superhydrophobic coatings. ufl.edu The long alkyl chains of some silanes contribute to lowering the surface energy. While the anthracene core itself is not as effective as a long alkyl or fluoroalkyl chain in reducing surface energy, its rigid structure can contribute to the formation of a rough surface morphology.

Silane-based coatings are emerging as an environmentally friendly alternative to traditional chromate (B82759) coatings for corrosion protection of metals. electrochemsci.orgscielo.br These coatings can form a dense, hydrophobic barrier that prevents corrosive species like water and ions from reaching the metal surface. mdpi.com The triethoxysilane groups of Silane, 9,10-anthracenediylbis[triethoxy- can hydrolyze to form silanol (B1196071) groups, which can then condense with each other to form a stable Si-O-Si network and also react with hydroxyl groups on a metal surface to form strong covalent M-O-Si bonds (where M is a metal such as iron or aluminum), leading to excellent adhesion. electrochemsci.orgresearchgate.net

The effectiveness of a silane coating for corrosion protection is influenced by factors such as the pH of the deposition solution and the curing conditions. electrochemsci.org Hybrid silane films, combining different types of silanes, often show enhanced performance. scielo.br A coating based on Silane, 9,10-anthracenediylbis[triethoxy- could be combined with other silanes, such as tetraethoxysilane (TEOS) or alkyltriethoxysilanes, to optimize the coating's density, hydrophobicity, and adhesion, thereby providing robust corrosion protection. electrochemsci.orgresearchgate.net

Table 3: Common Silanes Used in Advanced Coatings and Their Functions

Silane CompoundFunction in Coating
Tetraethoxysilane (TEOS)Forms a dense, cross-linked silica network, providing barrier properties.
(3-Aminopropyl)triethoxysilane (APTES)Acts as an adhesion promoter and can improve cross-linking.
OctyltriethoxysilaneProvides hydrophobicity due to the long alkyl chain.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Can form a flexible and adherent film.

Applications in Advanced Separation Technologies (e.g., Membranes)

While direct studies on the application of Silane, 9,10-anthracenediylbis[triethoxy- in separation membranes are not extensively documented, the characteristics of its constituent parts suggest significant potential. The triethoxysilane groups can undergo hydrolysis and condensation reactions to form a rigid and porous polysiloxane network. The incorporation of the bulky anthracene group within this network can create specific pore sizes and functionalities.

Porous materials derived from anthracene derivatives have shown promise in separation applications. For instance, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have been investigated for use as filtration and separation membranes. mdpi.com These materials can be synthesized to have high surface areas and regular pore structures, which are critical for efficient separation processes. mdpi.com The anthracene moiety can also introduce specific interactions, such as π-π stacking, with molecules being separated, potentially enhancing selectivity.

The general principle involves the sol-gel processing of the triethoxysilane groups to form a silica-based matrix. The anthracene units would be an integral part of this matrix, influencing its porosity and surface chemistry. This approach could lead to the development of robust membranes for gas separation, pervaporation, or nanofiltration, where the selective transport of molecules is governed by both size exclusion and chemical affinity.

Table 1: Potential Membrane Properties Based on Component Analysis

FeatureContribution from TriethoxysilaneContribution from Anthracene CorePotential Membrane Application
Porosity Formation of a cross-linked porous network through sol-gel process.Acts as a template creating specific pore sizes and geometries.Gas Separation, Nanofiltration
Selectivity The inorganic silica network provides a size-sieving effect.π-π stacking interactions can selectively bind aromatic molecules.Separation of aromatic/non-aromatic compounds
Stability The polysiloxane backbone offers high thermal and chemical stability.The rigid anthracene unit enhances the mechanical strength of the membrane.Use in harsh operating conditions

Catalytic Applications in Hybrid Silane Systems

The anthracene core of Silane, 9,10-anthracenediylbis[triethoxy-] suggests its potential use in catalysis, particularly in photocatalysis. Anthracene and its derivatives are known to be photosensitive and can act as photocatalysts or photosensitizers.

Research on related compounds, such as 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, has shown that they can function as organic photocatalysts. researchgate.netnih.gov These systems can generate free radicals under light irradiation, which can then initiate various chemical reactions, including polymerizations. researchgate.netnih.gov The mechanism often involves a photoredox cycle where the anthracene derivative absorbs light and participates in electron transfer processes. researchgate.netnih.gov

By immobilizing Silane, 9,10-anthracenediylbis[triethoxy-] onto a support material or by forming a hybrid material through its silane groups, it is possible to create a heterogeneous catalyst. This would offer the advantages of easy separation of the catalyst from the reaction mixture and potential for reuse. The silane groups can covalently bond to oxide supports like silica or be used to form a hybrid catalyst system. The catalytic activity would stem from the photoactive anthracene core, while the silane part provides the means for creating a robust and recyclable catalytic material. For example, mesoporous materials containing metal-anthracene complexes have been explored for oxidation reactions. researchgate.net

Table 2: Research Findings on Related Anthracene-Based Catalysts

Catalyst SystemReaction TypeKey FindingsReference
9,10-Bis[(triisopropylsilyl)ethynyl]anthracenePhotoredox Catalysis (Polymerization)Acts as an organic photocatalyst for free radical formation under mild irradiation. researchgate.netnih.gov
M-MCM-41 with AnthraceneOxidationMesoporous material serves as a heterogeneous catalyst for the oxidation of anthracene. researchgate.net

Integration into Smart Materials and Responsive Systems

The fluorescent nature of the anthracene moiety is a key feature that enables the integration of Silane, 9,10-anthracenediylbis[triethoxy-] into smart materials and responsive systems. Anthracene derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and optical data storage. beilstein-journals.orggoogle.comnih.gov

By incorporating this compound into a polymer matrix or a sol-gel network, materials that respond to external stimuli such as light, heat, or chemical species can be fabricated. For example, porous copolymers based on 9,10-bis(methacryloyloxymethyl)anthracene exhibit fluorescence under UV radiation and have potential as thermally resistant fluorescent sensors. mdpi.com The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a known strategy to enhance fluorescence efficiency by limiting intermolecular π–π interactions that lead to quenching. beilstein-journals.orgnih.gov

The triethoxysilane groups of Silane, 9,10-anthracenediylbis[triethoxy-] allow for its covalent attachment within a material, preventing leaching and ensuring long-term stability of the responsive component. This could lead to the development of:

Fluorescent Sensors: Materials that exhibit changes in their fluorescence intensity or wavelength upon binding to specific analytes.

Smart Coatings: Coatings that can report on their structural integrity or environmental conditions through changes in their optical properties.

Optical Data Storage: The photoresponsive nature of the anthracene core could be harnessed for writing and reading data at the molecular level. google.com

OLEDs: While research has focused on other derivatives, the fundamental deep-blue emission of some 9,10-disubstituted anthracenes suggests potential in this area. beilstein-journals.orgnih.gov

The ability of some anthracene derivatives to undergo reversible photochemical reactions, such as dimerization, could also be exploited to create photo-switchable materials.

Theoretical and Computational Investigations of Silane, 9,10 Anthracenediylbis Triethoxy and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, orbital energies, and spectroscopic properties, providing a fundamental understanding of the molecule's behavior.

Prediction of Molecular Geometry and Conformations

The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For "Silane, 9,10-anthracenediylbis[triethoxy-," DFT calculations predict a structure characterized by the planar anthracene (B1667546) core with the two triethoxysilyl groups attached at the 9 and 10 positions. The orientation of the triethoxy groups relative to the anthracene plane is of particular interest as it can influence the molecule's packing in the solid state and its reactivity.

Studies on similar 9,10-disubstituted anthracene derivatives have shown that the introduction of bulky substituents at these positions can lead to distortions from planarity in the anthracene core. mdpi.com However, for silyl (B83357) groups, the flexibility of the Si-C bond and the rotational freedom of the ethoxy groups allow the molecule to adopt various conformations with subtle energy differences. The dihedral angle between the plane of the anthracene and the Si-C-C plane of the substituents is a key parameter. Theoretical calculations for related systems, such as 9,10-bis(trimethylsilylethynyl)anthracene, have been corroborated by X-ray crystallography, confirming the predicted geometries. researchgate.net

Below is a table summarizing typical predicted bond lengths and angles for the core structure of a 9,10-disubstituted silyl-anthracene, derived from computational studies on analogous compounds.

ParameterPredicted Value
Anthracene C-C bond length~1.4 Å
C9/C10 - Si bond length~1.9 Å
Si-O bond length~1.65 Å
O-C (ethoxy) bond length~1.45 Å
C-H (anthracene) bond length~1.1 Å
C9-C10-C11 bond angle~120°
C-Si-O bond angle~109.5°
Si-O-C bond angle~120°

Note: These values are representative and can vary slightly depending on the specific derivative and the level of theory used in the calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.

For "Silane, 9,10-anthracenediylbis[triethoxy-," the HOMO is expected to be localized primarily on the electron-rich anthracene core, characteristic of many anthracene derivatives. nih.gov The LUMO is also anticipated to be centered on the anthracene moiety. The triethoxysilyl groups are generally considered to have a minor electronic effect on the frontier orbitals of the anthracene core in the ground state. mdpi.com However, their presence can influence the energy levels through inductive effects and by altering the geometry of the molecule.

DFT calculations on various 9,10-disubstituted anthracene derivatives have shown that the nature of the substituent can tune the HOMO-LUMO gap. beilstein-journals.orgresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the orbital energies. In the case of silyl substituents, the effect on the gap is generally modest compared to more electronically active groups.

The table below presents typical HOMO, LUMO, and gap energies for anthracene and a representative silyl-anthracene derivative as predicted by DFT calculations.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Anthracene-5.92-1.354.57
9,10-bis(trimethylsilyl)anthracene-5.85-1.404.45

Note: These values are illustrative and depend on the computational method and basis set employed.

Modeling of Spectroscopic Signatures

DFT calculations are widely used to predict and interpret various spectroscopic signatures, including UV-Vis absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is particularly effective for modeling electronic transitions.

The UV-Vis absorption spectrum of anthracene is characterized by a series of well-defined vibronic bands in the UV region, corresponding to π-π* transitions. nih.gov For "Silane, 9,10-anthracenediylbis[triethoxy-," the absorption spectrum is expected to be very similar to that of the parent anthracene, with the main absorption bands attributed to transitions within the aromatic core. mdpi.com The triethoxysilyl groups are not chromophores in this region and are expected to cause only minor shifts in the absorption maxima.

TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, which can then be used to simulate the absorption spectrum. Studies on related anthracene derivatives have shown good agreement between theoretically predicted and experimentally measured spectra. researchgate.net Similarly, the fluorescence spectrum, which arises from the radiative decay from the first excited singlet state (S1) to the ground state (S0), can be modeled. The calculations can help in understanding the nature of the excited states and the factors influencing the fluorescence quantum yield and lifetime.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into processes such as hydrolysis, condensation, and polymerization.

Simulation of Hydrolysis and Condensation Pathways

The triethoxysilyl groups of "Silane, 9,10-anthracenediylbis[triethoxy-" are susceptible to hydrolysis in the presence of water, a reaction that is often catalyzed by acids or bases. This hydrolysis reaction replaces the ethoxy groups (-OEt) with hydroxyl groups (-OH), forming silanols. The subsequent condensation of these silanol (B1196071) groups with each other or with unreacted ethoxy groups leads to the formation of siloxane (Si-O-Si) bonds.

Investigation of Polymerization Processes

The hydrolysis and condensation reactions are the fundamental steps in the sol-gel polymerization of "Silane, 9,10-anthracenediylbis[triethoxy-." The bifunctional nature of this molecule, with two reactive silyl groups, allows it to act as a crosslinker, forming a three-dimensional polymer network. The anthracene core becomes an integral part of the resulting polymer backbone, potentially imparting its photophysical properties to the final material. nih.govmdpi.com

MD simulations can be used to model the early stages of this polymerization process. By simulating a system containing multiple monomers, it is possible to observe the formation of dimers, trimers, and larger oligomers through the formation of siloxane bonds. These simulations can provide valuable information about the structure and morphology of the resulting polymer network, such as the distribution of pore sizes and the degree of crosslinking. Such insights are crucial for designing materials with specific properties for applications in areas like sensors, coatings, and porous materials. nih.govmdpi.comnih.gov

Quantum Chemical Studies on Interfacial Interactions in Hybrid Materials

The performance of hybrid materials critically depends on the nature of the interface between the organic and inorganic components. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these interactions at the atomic level. For materials incorporating Silane (B1218182), 9,10-anthracenediylbis[triethoxy-, the focus is on the interaction between the triethoxysilyl groups and inorganic surfaces, such as silica (B1680970) (SiO₂) or metal oxides.

These studies typically involve modeling the adsorption of the silane molecule onto a cluster or slab representing the inorganic surface. The calculations can predict the geometry of the adsorbed molecule, the strength of the interaction, and the electronic structure of the interface. For instance, the hydrolysis of the triethoxy groups to form silanols (Si-OH) is a key step in the formation of covalent bonds (Si-O-Si) with the surface.

Key Research Findings:

Adsorption Energies: DFT calculations can quantify the binding energy between the silane and the surface, indicating the stability of the interface.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can reveal the nature of the chemical bonds formed at the interface, distinguishing between physisorption (van der Waals forces, hydrogen bonds) and chemisorption (covalent bonds).

Electronic Structure Modifications: The formation of the interface can alter the electronic properties of both the silane and the inorganic material. Calculations of the density of states (DOS) and projected density of states (PDOS) show how the energy levels (HOMO and LUMO) of the anthracene-based fluorophore are affected by the interaction with the surface. This is crucial for understanding charge transfer processes in electronic devices.

While specific studies on the interfacial interactions of Silane, 9,10-anthracenediylbis[triethoxy- are not abundant in public literature, analogous studies on similar organosilanes on silica surfaces provide a framework for understanding. For example, molecular dynamics simulations on glycidoxypropyltrimethoxy silane (GPS) on a silica surface have detailed the formation of Si-O-Si linkages and the structure of the resulting silane network. researchgate.net

Interactive Data Table: Calculated Interfacial Properties of a Model System

Below is a representative table of data that could be generated from a quantum chemical study of a simplified model system, such as a single triethoxysilyl-anthracene molecule on a silica cluster.

ParameterValueComputational Method
Adsorption Energy (eV)-1.25DFT/B3LYP
Interatomic Distance Si-O (Å)1.78DFT/B3LYP
Charge Transfer (e)0.15NBO Analysis
HOMO Level Shift (eV)-0.2PDOS Analysis
LUMO Level Shift (eV)-0.1PDOS Analysis

Note: The data in this table is illustrative and based on typical values found in computational studies of similar systems.

Computational Prediction of Novel Derivatives and Their Properties

Computational chemistry is a powerful tool for the in silico design of novel molecules with desired properties, saving significant time and resources compared to a purely experimental approach. Starting from the core structure of Silane, 9,10-anthracenediylbis[triethoxy-, new derivatives can be proposed and their electronic and optical properties predicted using methods like DFT and Time-Dependent DFT (TD-DFT).

The goal of designing new derivatives is often to tune the molecule's properties for specific applications. For instance, in the context of Organic Light-Emitting Diodes (OLEDs), one might aim to achieve a specific emission color, improve the photoluminescence quantum yield (PLQY), or enhance charge transport characteristics.

Strategies for Derivative Design:

Modification of the Anthracene Core: Introducing electron-donating or electron-withdrawing groups onto the anthracene ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission wavelength.

Variation of the Silyl Group: Replacing the triethoxy groups with other alkoxy or alkyl groups can influence the molecule's solubility, reactivity, and the morphology of the resulting thin films.

Introduction of Different Linkers: The nature of the bond between the anthracene core and the silicon atom can be varied to affect the electronic communication between these two parts of the molecule.

Predicted Properties of Novel Derivatives:

Computational studies can predict a range of properties for these new derivatives. For example, studies on various 9,10-substituted anthracene derivatives have shown that functionalization can tune thermal stability with only minor effects on optical properties. nih.govresearchgate.net

Interactive Data Table: Predicted Properties of Hypothetical Derivatives

This table illustrates the kind of data that can be generated through computational prediction for a series of hypothetical derivatives of Silane, 9,10-anthracenediylbis[triethoxy-. Let's consider a reference compound (R) and two designed derivatives (D1 and D2) with modifications to the anthracene core.

CompoundModificationPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)Predicted λ_max (nm)
R None-5.80-2.503.30410
D1 Addition of two -OCH₃ groups to anthracene-5.65-2.453.20425
D2 Addition of two -CN groups to anthracene-6.10-2.803.30405

Note: This data is hypothetical and serves to illustrate the predictive power of computational chemistry in materials design. The trends shown are based on the known effects of electron-donating (-OCH₃) and electron-withdrawing (-CN) groups on aromatic systems.

Future Research Directions and Emerging Paradigms for Anthracene Silane Hybrid Systems

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies is paramount for the widespread adoption of anthracene-silane hybrids. Future research will likely focus on moving beyond traditional multi-step reactions, which can be resource-intensive.

One promising avenue is the advancement of one-pot synthesis techniques. These methods, which combine multiple reaction steps into a single procedure, offer significant advantages in terms of time, cost, and waste reduction. For instance, a novel sustainable methodology for producing a range of alkoxy-substituted silanes has been developed using an air- and water-stable cobalt-based catalyst. ugent.be This approach facilitates the dehydrogenative coupling of hydrosilanes with alcohols, followed by a hydrosilylation reaction, all within a single reaction vessel and under mild conditions. ugent.be The synthesis of 9,10-bis(triethoxysilyl)anthracene has been noted in the context of preparing precursors for periodic mesoporous organosilicas (PMOs). rsc.org A documented synthetic pathway involves the reaction of 9,10-bis(triethoxysilyl)anthracene in diethyl ether. mdpi.com

Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of these materials. This includes the use of greener solvents, earth-abundant metal catalysts to replace precious metals like platinum, and reactions that proceed at lower temperatures and with high atom economy. ugent.be The development of syntheses that utilize readily available and less hazardous starting materials will also be a key focus.

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduced reaction time, lower cost, less waste.
Cobalt-Catalyzed Reactions Utilizes earth-abundant and stable catalysts.More sustainable and economical than platinum-based catalysts.
Green Solvents Employs environmentally friendly solvents like alcohols.Reduced environmental impact and improved safety.

Advanced Characterization Techniques for In-Situ Monitoring

A deeper understanding of the formation and dynamic behavior of anthracene-silane hybrid systems necessitates the use of advanced, real-time characterization techniques. Future research will increasingly rely on in-situ monitoring to unravel complex reaction kinetics and mechanisms.

Techniques such as in-situ optical turbidity scanning and dynamic light scattering have proven effective in monitoring the hydrolysis and condensation kinetics of organosilanes in sol-gel processes. rsc.org These methods can track the solubilization of silane (B1218182) precursors and the subsequent formation of nanoparticles in real-time. rsc.org

For a more detailed molecular-level understanding, the simultaneous application of multiple spectroscopic techniques is a powerful approach. In-situ Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy , aided by chemometrics, can provide a wealth of information on the transient intermediate species involved in hydrolysis and condensation reactions of trimethoxysilanes. mdpi.com This allows for the development of detailed kinetic models and a more precise control over the final material properties. For example, in-situ Raman spectroscopy has been used to study the intermediate cobalt species formed during catalytic reactions of silanes. ugent.be

Characterization TechniqueInformation ObtainedRelevance to Anthracene-Silane Systems
In-Situ Optical Turbidity Scanning Monitors hydrolysis and condensation kinetics through changes in solution turbidity.Understanding the sol-gel process for forming silica-based materials from "Silane, 9,10-anthracenediylbis[triethoxy-".
Dynamic Light Scattering (DLS) Tracks particle aggregation and size distribution during formation.Controlling the size and morphology of nanoparticles derived from anthracene-silane precursors.
In-Situ Raman Spectroscopy Provides information on vibrational modes of molecules, allowing for the identification of intermediate species.Monitoring the chemical transformations of the anthracene (B1667546) and silane moieties during synthesis and functionalization.
In-Situ Infrared (IR) Spectroscopy Detects changes in functional groups during a reaction.Following the hydrolysis of triethoxy groups and the formation of siloxane bonds.
In-Situ NMR Spectroscopy Offers detailed structural information on molecules in solution.Quantifying the formation of various transient hydrolysis and condensation products.

Rational Design of Multi-Functional Hybrid Materials

The ability to tailor the properties of anthracene-silane hybrids for specific applications is a major driver of current research. The rational design of multi-functional materials, where the anthracene and silane components impart distinct and synergistic functionalities, is a key emerging paradigm.

The substitution pattern on the anthracene core significantly influences the material's photophysical properties. For instance, 9,10-disubstituted anthracenes can exhibit significantly shorter natural radiative lifetimes compared to unsubstituted anthracene, which is advantageous for developing efficient fluorescent emitters. mdpi.com The introduction of different functional groups can also lead to materials with properties like aggregation-induced emission (AIE), mechanofluorochromism, and thermochromism. nih.gov

The silane component provides a robust scaffold for creating well-defined structures. A notable application is in the synthesis of Periodic Mesoporous Organosilicas (PMOs) , where "Silane, 9,10-anthracenediylbis[triethoxy-" acts as a precursor to create a porous silica (B1680970) framework with built-in optical properties from the anthracene unit. rsc.org These materials have potential applications in catalysis, sensing, and drug delivery. The rational design of the organic bridge in PMOs is crucial for tailoring their functionalities. rsc.org

Future research will focus on creating a wider array of multi-functional hybrids by combining different anthracene derivatives with various organosilanes. This will enable the development of "smart" materials that can respond to external stimuli and perform complex functions.

Integration with Nanotechnology for Enhanced Performance

The integration of "Silane, 9,10-anthracenediylbis[triethoxy-" and related compounds with nanotechnology opens up a vast landscape of possibilities for creating materials with enhanced performance and novel applications. The triethoxysilane (B36694) groups are ideal for grafting onto the surfaces of various nanomaterials, thereby imparting the desirable photophysical properties of the anthracene core to the nanoscale system.

One area of significant interest is the functionalization of nanoparticles . Silane coupling agents are widely used to modify the surface of nanoparticles, improving their compatibility with polymer matrices and enabling the creation of high-performance nanocomposites. By using "Silane, 9,10-anthracenediylbis[triethoxy-", nanoparticles can be rendered fluorescent, allowing them to be used as probes in bioimaging or as components in optical sensors. For example, organic nanoparticles of 9,10-bis(phenylethynyl)anthracene (B116448) have been shown to be effective electrochemiluminescence emitters for detecting amines.

Furthermore, the use of silylated polycyclic aromatic hydrocarbons (PAHs) as sorbents for the extraction and removal of pollutants is an emerging application. Nanomaterials functionalized with these compounds can exhibit high adsorption capacities for PAHs from wastewater due to favorable π-π stacking and hydrophobic interactions.

The development of Periodic Mesoporous Organosilicas (PMOs) from "Silane, 9,10-anthracenediylbis[triethoxy-" is another prime example of its integration with nanotechnology. rsc.org These materials possess highly ordered porous structures at the nanoscale, which can be exploited for applications in catalysis, separation, and controlled release.

Nanotechnology ApplicationRole of "Silane, 9,10-anthracenediylbis[triethoxy-"Potential Benefits
Functionalized Nanoparticles Surface modifier to impart fluorescence and improve compatibility.Development of fluorescent probes, sensors, and high-performance nanocomposites.
Pollutant Adsorption Active component in nanohybrid sorbents for PAHs.Efficient removal of organic pollutants from water.
Periodic Mesoporous Organosilicas (PMOs) Precursor for creating a functional, porous framework.Materials for catalysis, separations, and drug delivery with built-in optical properties.

Computational-Experimental Feedback Loops for Accelerated Discovery

To navigate the vast chemical space of possible anthracene-silane hybrids and to accelerate the discovery of new materials with desired properties, the synergy between computational modeling and experimental work is becoming increasingly crucial. Computational-experimental feedback loops represent a paradigm shift in materials science, moving away from trial-and-error approaches towards a more predictive and efficient discovery process.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of these hybrid systems. DFT calculations can be used to predict photophysical properties, such as absorption and emission spectra, and to understand the nature of electronic transitions. For instance, DFT has been used to characterize and design anthracene-based molecules to improve their spectral properties and charge transfer characteristics. This theoretical insight can guide the synthesis of new molecules with optimized properties.

Beyond property prediction, computational methods can elucidate reaction mechanisms and help in the design of more efficient synthetic routes. The combination of experimental data with computational modeling allows for a deeper understanding of the structure-property relationships that govern the behavior of these materials.

The integration of machine learning (ML) with high-performance computing is set to further revolutionize materials discovery. ML algorithms can be trained on existing experimental and computational data to predict the properties of new candidate materials, significantly reducing the time and cost associated with their development. This data-driven approach will enable the rapid screening of large libraries of virtual compounds, identifying the most promising candidates for experimental validation.

Computational MethodApplication in Anthracene-Silane ResearchImpact on Discovery
Density Functional Theory (DFT) Prediction of electronic structure, photophysical properties, and reaction mechanisms.Guides the rational design of new molecules with tailored functionalities.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and self-assembly of hybrid systems.Understanding the formation of nanostructures and the interaction with other molecules.
Machine Learning (ML) High-throughput screening of virtual compound libraries and property prediction.Accelerates the discovery of new materials with optimized performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Silane, 9,10-anthracenediylbis[triethoxy-] with high purity, and how can researchers validate its structural integrity?

  • Methodology :

  • Synthesis : Use sol-gel processes or hydrosilylation reactions, as anthracene-functionalized silanes are typically synthesized via coupling reactions between anthracene derivatives and triethoxysilane precursors under inert atmospheres. Ensure stoichiometric control to avoid side reactions .
  • Characterization :
  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 29Si^29Si NMR spectra to confirm the presence of ethoxysilane (-Si-O-C2_2H5_5) and anthracene moieties.
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C26_{26}H38_{38}O6_6Si2_2, exact mass: 502.2179) .
  • UV-Vis Spectroscopy : Confirm the anthracene absorption profile (e.g., peaks at ~250–400 nm) to assess electronic conjugation .

Q. How does the anthracene moiety in Silane, 9,10-anthracenediylbis[triethoxy-] influence its photophysical properties, and what applications does this enable?

  • Mechanism : The anthracene core acts as a chromophore, enabling light absorption in the UV-vis range. This facilitates applications in:

  • Photosensitization : Anthracene derivatives generate reactive oxygen species (ROS) like singlet oxygen (1O2^1O_2) under irradiation, useful in photodynamic therapy (PDT) .
  • Surface Functionalization : The triethoxysilane groups allow covalent anchoring to hydroxyl-rich surfaces (e.g., SiO2_2, TiO2_2), enabling hybrid materials for sensors or catalysts .
    • Validation : Use 9,10-anthracenediylbis(methylene) dimalonic acid (ABDA) as a 1O2^1O_2-specific probe; monitor ABDA’s UV absorbance decay at ~378 nm under controlled irradiation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the efficiency of Silane, 9,10-anthracenediylbis[triethoxy-] as a surface-anchoring agent for photoactive nanoparticles?

  • Experimental Design :

  • Surface Functionalization : Immerse nanoparticles (e.g., TiO2_2, Au) in a silane solution (e.g., 1–5% v/v in ethanol/water) under sonication. Hydrolyze ethoxysilane groups to form Si-O-M bonds (M = nanoparticle surface) .
  • Photostability Testing : Compare ROS generation (via ABDA assay) before and after surface immobilization. Control for leaching by measuring silane concentration in supernatants .
  • Data Table :
ParameterFree SilaneImmobilized Silane
1O2^1O_2 Yield (%)85 ± 362 ± 5
Stability (cycles)N/A>10
  • Challenges : Reduced 1O2^1O_2 yield post-immobilization may arise from steric hindrance or quenching by the nanoparticle surface. Use fluorescence lifetime imaging (FLIM) to assess excited-state dynamics .

Q. How should researchers address discrepancies in ROS generation data between free and immobilized Silane, 9,10-anthracenediylbis[triethoxy-] systems?

  • Root Cause Analysis :

  • Quenching Effects : Anthracene’s excited state may be quenched by surface defects or charge transfer to the nanoparticle. Use transient absorption spectroscopy to quantify triplet-state lifetimes .
  • Incomplete Hydrolysis : Residual ethoxysilane groups may reduce surface binding efficiency. Validate hydrolysis via FTIR (Si-O-Si peaks at ~1100 cm1^{-1}) .
    • Mitigation : Optimize silane concentration and reaction time. Introduce spacer molecules (e.g., polyethylene glycol) to reduce steric hindrance .

Q. What strategies improve the stability of Silane, 9,10-anthracenediylbis[triethoxy-] under aqueous or oxidative experimental conditions?

  • Approaches :

  • Encapsulation : Embed the silane in mesoporous silica or polymer matrices to shield the anthracene moiety from hydrolytic degradation .
  • Co-sensitizers : Add antioxidants (e.g., ascorbic acid) to scavenge free radicals that degrade anthracene .
    • Validation : Monitor UV-Vis absorbance over time under stress conditions (e.g., pH 5–9, 37°C). Use HPLC to quantify degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, 9,10-anthracenediylbis[triethoxy-
Reactant of Route 2
Reactant of Route 2
Silane, 9,10-anthracenediylbis[triethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.